N'-benzo[b][1,4]benzoxazepin-6-ylethane-1,2-diamine
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Overview
Description
Chemical Reactions Analysis
N'-benzo[b][1,4]benzoxazepin-6-ylethane-1,2-diamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N'-benzo[b][1,4]benzoxazepin-6-ylethane-1,2-diamine has several scientific research applications. It is used in the field of crystallography for structural elucidation and characterization . Additionally, it may have applications in chemistry, biology, medicine, and industry due to its unique properties. For example, it could be used as a reference compound in mass spectrometry studies or as a building block in the synthesis of more complex molecules .
Mechanism of Action
The mechanism of action of N'-benzo[b][1,4]benzoxazepin-6-ylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is not available, similar compounds often exert their effects by binding to specific receptors or enzymes, thereby modulating their activity .
Comparison with Similar Compounds
N'-benzo[b][1,4]benzoxazepin-6-ylethane-1,2-diamine can be compared with other similar compounds based on its structural and functional properties. Similar compounds may include those with analogous chemical structures or similar biological activities.
Conclusion
This compound is a compound with significant potential in various scientific fields. Its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds highlight its importance and versatility.
Properties
IUPAC Name |
N'-benzo[b][1,4]benzoxazepin-6-ylethane-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c16-9-10-17-15-11-5-1-3-7-13(11)19-14-8-4-2-6-12(14)18-15/h1-8H,9-10,16H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRAWSHDQUMKGH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=CC=CC=C3O2)NCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=NC3=CC=CC=C3O2)NCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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